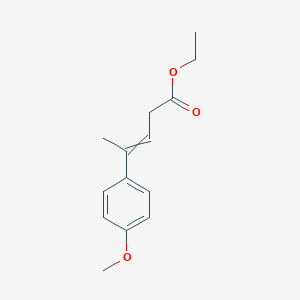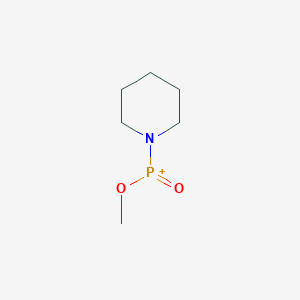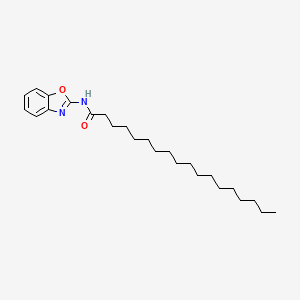![molecular formula C18H24N6O2 B12533311 Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- CAS No. 651354-48-2](/img/structure/B12533311.png)
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- is a complex organic compound that features a guanidine group attached to a phenyl ring, which is further substituted with an imidazole ring and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- typically involves multi-step organic reactions. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines, which are then further reacted to yield the desired guanidine derivative . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Addition: The guanidine group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions on the phenyl ring can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific electronic and mechanical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- involves its interaction with specific molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking interactions . These interactions modulate the activity of the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine derivatives: Compounds such as N,N’-disubstituted guanidines and N,N,N’-trisubstituted guanidines share similar structural features and reactivity.
Imidazole derivatives: Compounds containing imidazole rings, such as histamine receptor antagonists, exhibit similar biological activities.
Uniqueness
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- is unique due to its combination of a guanidine group, an imidazole ring, and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
651354-48-2 |
|---|---|
Molekularformel |
C18H24N6O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-[4-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]phenyl]-1-nitroguanidine |
InChI |
InChI=1S/C18H24N6O2/c19-18(23-24(25)26)21-15-9-7-14(8-10-15)16-12-20-17(22-16)11-6-13-4-2-1-3-5-13/h7-10,12-13H,1-6,11H2,(H,20,22)(H3,19,21,23) |
InChI-Schlüssel |
XYAKELZFPYKSME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC2=NC=C(N2)C3=CC=C(C=C3)N=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole](/img/structure/B12533231.png)
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)


silane](/img/structure/B12533281.png)

![N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B12533289.png)

